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Compound of Interest

Compound Name: Bromoacetamide-PEG3-C1-acid

Cat. No.: B061800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromoacetamide-PEG3-C1-acid,

a heterobifunctional linker crucial in the fields of bioconjugation and targeted protein

degradation. This document details its chemical structure, molecular properties, and its

application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Bromoacetamide-PEG3-C1-acid
Bromoacetamide-PEG3-C1-acid is a versatile chemical tool featuring a bromoacetamide

group at one end and a carboxylic acid at the other, connected by a 3-unit polyethylene glycol

(PEG) spacer. The bromoacetamide moiety serves as a reactive handle for covalent

modification of thiol-containing biomolecules, such as cysteine residues in proteins.[1] The

terminal carboxylic acid allows for standard amide bond formation, enabling its conjugation to

other molecules of interest. The hydrophilic PEG linker enhances solubility and provides spatial

separation between the conjugated molecules.
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Property Value Source

Molecular Weight 328.16 [2]

Chemical Formula C10H18BrNO5 Inferred from Structure

Purity >95% (typical) [3]

CAS Number 173323-22-3 [4]

Mechanism of Action: Thiol-Alkylation
The primary application of the bromoacetamide group is the specific alkylation of thiol groups,

found in cysteine residues of proteins. This reaction proceeds via a nucleophilic substitution

mechanism where the thiol group attacks the carbon atom bearing the bromine, which acts as

a good leaving group. This results in the formation of a stable thioether bond.[1] The reaction is

highly selective for thiols, especially at a pH range of 7.5-8.5.

Application in PROTAC Synthesis
Bromoacetamide-PEG3-C1-acid is a valuable building block in the synthesis of PROTACs.[1]

[3] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest,

POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the

POI by the proteasome.

The synthesis of a PROTAC using this linker typically involves two key steps:

Amide Bond Formation: The carboxylic acid end of the linker is coupled to a ligand that binds

to an E3 ubiquitin ligase (e.g., VHL or Cereblon).

Thiol-Alkylation: The bromoacetamide end of the linker is then reacted with a cysteine

residue on the target protein ligand (warhead).

The modular nature of this synthesis allows for the creation of libraries of PROTACs with

varying linkers, E3 ligase ligands, and target protein ligands to optimize degradation efficiency.
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This protocol provides a general methodology for the conjugation of Bromoacetamide-PEG3-
C1-acid to a thiol-containing protein. The optimal conditions may vary depending on the

specific protein and should be determined empirically.

Materials:

Bromoacetamide-PEG3-C1-acid

Thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

Reducing agent (e.g., TCEP) if protein disulfides need to be reduced.

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Purification system (e.g., size-exclusion chromatography)

Procedure:

Protein Preparation:

Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and

incubating for 1 hour at room temperature.

Remove the reducing agent using a desalting column.

Linker Preparation:

Prepare a stock solution of Bromoacetamide-PEG3-C1-acid (e.g., 10 mM) in a water-

miscible organic solvent such as DMSO or DMF.

Conjugation Reaction:

Add the Bromoacetamide-PEG3-C1-acid stock solution to the protein solution to achieve

a 10-20 fold molar excess of the linker.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching:

Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react

with any excess bromoacetamide linker. Incubate for 30 minutes.

Purification:

Remove excess linker and quenching reagent by size-exclusion chromatography or

dialysis.

Characterization:

Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to

determine the degree of labeling.

Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the general workflow of a PROTAC synthesized using a linker

like Bromoacetamide-PEG3-C1-acid.
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Click to download full resolution via product page

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Chemical Structure of Bromoacetamide-PEG3-C1-
acid
The diagram below represents the chemical structure of Bromoacetamide-PEG3-C1-acid.

Caption: Chemical structure of Bromoacetamide-PEG3-C1-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. precisepeg.com [precisepeg.com]

2. benchchem.com [benchchem.com]

3. medchemexpress.com [medchemexpress.com]

4. Bromoacetamide-PEG3-acetic acid - Creative Biolabs [creative-biolabs.com]

To cite this document: BenchChem. [An In-depth Technical Guide to Bromoacetamide-PEG3-
C1-acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061800#bromoacetamide-peg3-c1-acid-structure-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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